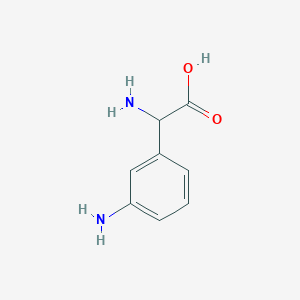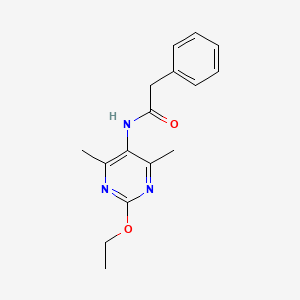
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound that belongs to a class of anilidoquinoline derivatives. These compounds have been synthesized and evaluated for various therapeutic effects, including antiviral and antiapoptotic activities, as well as potential treatments for bacterial infections such as tuberculosis.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives has been reported in the literature. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro . Another study reported the synthesis of 2-(quinolin-4-yloxy)acetamides, which showed potent in vitro inhibition of Mycobacterium tuberculosis growth . These studies suggest that the synthesis of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely involve similar strategies, focusing on the formation of the quinoline moiety and subsequent attachment of the appropriate anilido group.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives can vary, with different spatial orientations influencing their biological activity. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a stretched amide structure with a tweezer-like geometry, which self-assembles into a channel-like structure through weak interactions . The molecular structure of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely exhibit similar complex geometries that could be crucial for its biological function.
Chemical Reactions Analysis
The chemical reactivity of anilidoquinoline derivatives is an important aspect of their biological efficacy. The compounds can interact with biological targets through various types of chemical reactions. For instance, the related compounds have shown the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with essential biological processes in the bacteria . The specific chemical reactions involved in the activity of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would require further study to elucidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and toxicity, are critical for their potential as therapeutic agents. The reported compounds have shown low toxicity to Vero and HaCat cells, indicating a favorable safety profile . Additionally, the compounds' ability to form specific molecular geometries through weak interactions suggests that they may have unique solubility and stability characteristics . These properties would need to be characterized for N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide to assess its suitability for drug development.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZERXRYPWQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)


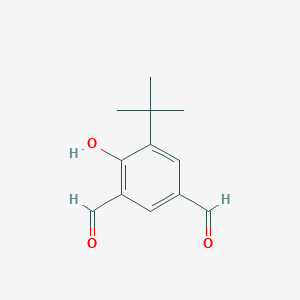
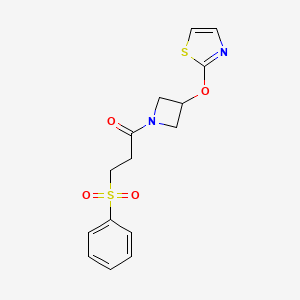

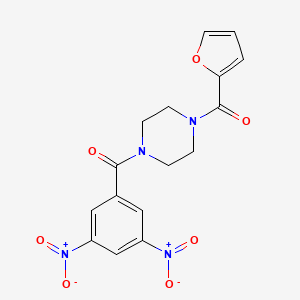
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)

